
Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate: is an organic compound with the molecular formula C28H46O4. It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. This compound is particularly notable for its branched alkyl ester moieties, which contribute to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 3-ethylheptan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to produce phthalic acid and 3-ethylheptan-2-ol.
Oxidation: The alkyl chains can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or ketones.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Phthalic acid and 3-ethylheptan-2-ol.
Oxidation: Carboxylic acids or ketones derived from the oxidation of the alkyl chains.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学研究应用
Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and plastics. It is also studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption and toxicity.
Medicine: Explored for its potential use in drug delivery systems due to its ability to modify the physical properties of polymers.
Industry: Widely used in the manufacturing of flexible PVC products, including cables, flooring, and medical devices.
作用机制
The mechanism by which Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate exerts its effects is primarily through its role as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, increasing the flexibility and workability of the material. In biological systems, it may interact with cellular receptors or enzymes, potentially leading to endocrine disruption or other toxic effects.
相似化合物的比较
Diisononyl phthalate (DINP): Similar in structure but with different alkyl chain lengths.
Bis(2-ethylhexyl) phthalate (DEHP): Another common plasticizer with slightly different alkyl groups.
Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer with similar applications.
Uniqueness: Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate is unique due to its specific branched alkyl chains, which provide distinct physical and chemical properties compared to other phthalates. These properties can influence its effectiveness as a plasticizer and its interactions in biological systems.
属性
CAS 编号 |
111983-10-9 |
|---|---|
分子式 |
C26H42O4 |
分子量 |
418.6 g/mol |
IUPAC 名称 |
bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-7-11-15-21(9-3)19(5)29-25(27)23-17-13-14-18-24(23)26(28)30-20(6)22(10-4)16-12-8-2/h13-14,17-22H,7-12,15-16H2,1-6H3 |
InChI 键 |
VHJNWRMNPWMWRR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)C(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
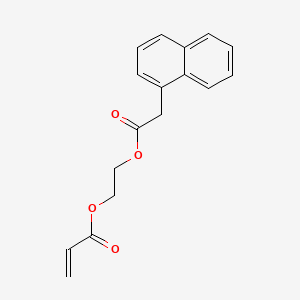

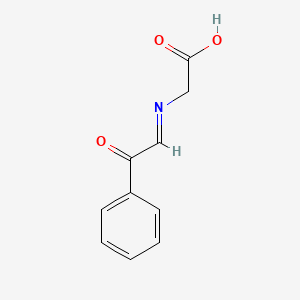
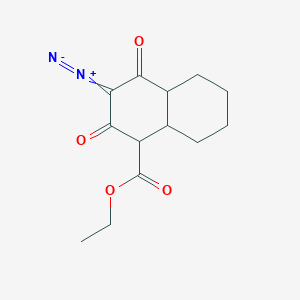

![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
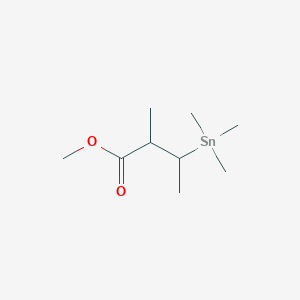
![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)

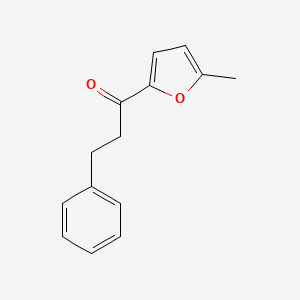


![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)
